molecular formula C7H9Cl2N B1359685 2-(Chloromethyl)-5-methylpyridine hydrochloride CAS No. 71670-70-7

2-(Chloromethyl)-5-methylpyridine hydrochloride

Cat. No. B1359685
CAS RN: 71670-70-7
M. Wt: 178.06 g/mol
InChI Key: OXXWQLSFICBOMG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound that is related to various pyridine derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2-chloro-4-methyl-5-nitropyridine (CMNP) and 2-chloro-6-methylpyridine (2C6MP) have been investigated, which can give insights into the chemical behavior and properties of similar chloromethylpyridine compounds .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives often involves chlorination reactions. For instance, a novel protocol using Vilsmeier–Haack chlorination was employed to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, which suggests that similar methods could be applicable for synthesizing 2-(Chloromethyl)-5-methylpyridine hydrochloride . Additionally, the synthesis of 5-chloro-2,4-dihydroxypyridine and its derivatives has been described, indicating that chlorination at different positions on the pyridine ring is a common synthetic approach .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines can be determined using techniques such as X-ray diffraction, as demonstrated for 2-amino-5-methylpyridine hydrochloride . These structures often feature hydrogen bonding and other intermolecular interactions that can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions. For example, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, which could provide insights into the potential reactivity of 2-(Chloromethyl)-5-methylpyridine hydrochloride under similar conditions . The tautomerism of 5-chloro-2-hydroxypyridine has also been studied, showing that chlorinated pyridines can exist in different tautomeric forms depending on the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be characterized using various spectroscopic methods. For instance, vibrational, electronic, NBO, and NMR analyses have been conducted on compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP), providing information on molecular structures, electronic properties, and reactivity . The study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile also included spectroscopic analysis and investigation of optical properties .

Scientific Research Applications

Application 1: Synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex

  • Summary of Application : “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Results or Outcomes : The outcome of this application is the creation of a Zn2±sensitive MRI contrast agent. No quantitative data or statistical analyses are provided in the source .

Application 2: Base catalyzed alkylation of p-tert-butylcalix arene

  • Summary of Application : “2-(Chloromethyl)-5-methylpyridine hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene .
  • Results or Outcomes : The outcome of this application is the alkylation of p-tert-butylcalix arene. No quantitative data or statistical analyses are provided in the source .

Safety And Hazards

2-(Chloromethyl)-5-methylpyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage7. It should be stored in a well-ventilated place and kept in a tightly closed container6.


Future Directions

Specific future directions for 2-(Chloromethyl)-5-methylpyridine hydrochloride were not found in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.


properties

IUPAC Name

2-(chloromethyl)-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXWQLSFICBOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632777
Record name 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methylpyridine hydrochloride

CAS RN

71670-70-7
Record name 2-(Chloromethyl)-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methylpyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.7 g of 2-hydroxymethyl-5-methyl-pyridine were added dropwise at a reaction temperature of 0°-10° to 18 ml of thionyl chloride. The reaction solution was next stirred for 15 hours at room temperature and then concentrated by evaporation on a rotary evaporator. The residue was treated with activated charcoal in alcohol and crystallised from alcohol-ether. 11.5 g of 2-chloromethyl-5-methylpyridinehydrochloride having a m.p. 145°-146° was obtained.
Quantity
8.7 g
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reactant
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Quantity
18 mL
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Synthesis routes and methods II

Procedure details

Oxidation of 2,5-dimethylpyridine provides 2,5-dimethylpyridine N-oxide. Treatment of 2,5-dimethylpyridine N-oxide with acetic anhydride followed by base, such as, sodium hydroxide, provides (5-methyl-pyridin-2-yl)-methanol. (5-Methyl-pyridin-2-yl)-methanol is then treated with thionyl chloride to provide 2-chloromethyl-5-methyl-pyridine hydrochloride.
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Synthesis routes and methods III

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Synthesis routes and methods IV

Procedure details

A solution of (5-methylpyridin-2-yl)methanol in SOCl2(10 mL) was refluxed 30 min. The mixture was concentrated and dried in vacuo to give 2-(chloromethyl)-5-methylpyridine hydrochloride (2.1 g, 91.3% yield) as white solid. LCMS MH+ 142.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-methylpyridine hydrochloride
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2-(Chloromethyl)-5-methylpyridine hydrochloride
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Citations

For This Compound
6
Citations
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
… To a mixture of 2-chloromethyl-5-methylpyridine hydrochloride (16c, 500 mg, 2.81 mmol) and m-CPBA (760 mg, 3.09 mmol) in CH 2 Cl 2 (15 mL) was added NaHCO 3 (300 mg, 3.57 …
Number of citations: 60 pubs.acs.org
Y Dong, H Fujii, MP Hendrich, RA Leising… - Journal of the …, 1995 - ACS Publications
In our efforts to model the oxygen activation chemistry of methane monooxygenase (MMO) and the R2 protein of ribonucleotide reductase (RNR), we have discovered a transient green …
Number of citations: 316 pubs.acs.org
LM Berreau, JA Halfen, VG Young Jr… - Inorganica Chimica Acta, 2000 - Elsevier
… (L H ) [23], 1,4-diisopropyl-7-(2-pyridylmethyl)-1,4,7-triazacyclononane (L Py ) [23], 2-chloromethyl-6-methylpyridine hydrochloride [25], 2-chloromethyl-5-methylpyridine hydrochloride […
Number of citations: 31 www.sciencedirect.com
YDH Fujii, MPHJRA Leising - J. Am. Chem. Soc, 1995 - chem.cmu.edu
In our efforts to model the oxygen activation chemistry of methane monooxygenase (MMO) and the R2 protein of ribonucleotide reductase (RNR), we have discovered a transient green …
Number of citations: 6 www.chem.cmu.edu
EC Wilkinson, Y Dong, Y Zang, H Fujii… - Journal of the …, 1998 - ACS Publications
We report the resonance Raman (RR) spectra of iron complexes containing the Fe 2 (μ-O) 2 core. Frozen CH 3 CN solutions of the Fe III Fe IV intermediate [Fe 2 (μ-O) 2 L 2 ](ClO 4 ) 3 (…
Number of citations: 85 pubs.acs.org
EC Wilkinson - 1998 - search.proquest.com
Dioxygen is a powerful oxidant that must be activated to release its oxidizing potential. The four-electron reduction of dioxygen is thermodynamically favorable but the triplet ground state …
Number of citations: 0 search.proquest.com

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